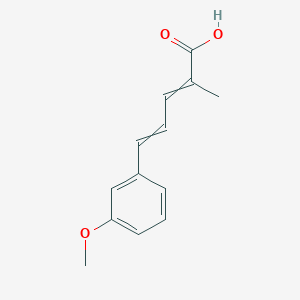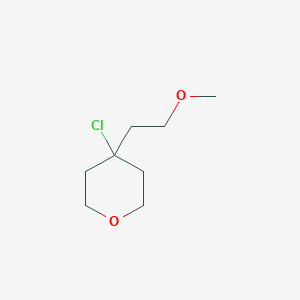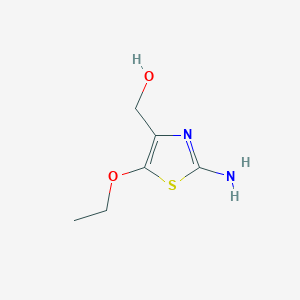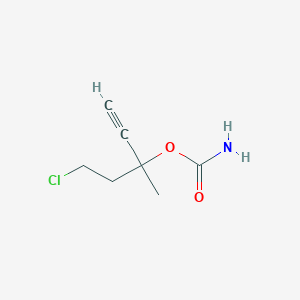![molecular formula C5H4F4N2 B14400388 6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene CAS No. 87102-51-0](/img/structure/B14400388.png)
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[320]hept-2-ene is a unique bicyclic compound characterized by the presence of four fluorine atoms and a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and diazabicyclo intermediates. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the production process and maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can yield hydrogenated products
Scientific Research Applications
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical reactions and materials.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging and diagnostic applications.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a precursor for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure can influence its reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
Uniqueness
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene is unique due to its specific fluorinated diazabicyclo structure. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for developing new materials and chemical processes.
Properties
CAS No. |
87102-51-0 |
|---|---|
Molecular Formula |
C5H4F4N2 |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C5H4F4N2/c6-4(7)2-1-10-11-3(2)5(4,8)9/h2-3H,1H2 |
InChI Key |
QDJASPCQEQXNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C2(F)F)(F)F)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)


